molecular formula C26H28N2O4 B10995174 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide

2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide

Cat. No.: B10995174
M. Wt: 432.5 g/mol
InChI Key: ZBBOOFQEXSBABQ-UHFFFAOYSA-N
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Description

The compound 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide features a 4-oxo-4H-pyran core substituted at position 6 with a 4-benzylpiperidinylmethyl group and at position 3 with an acetamide moiety linked to a phenyl group.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide

InChI

InChI=1S/C26H28N2O4/c29-24-16-23(17-28-13-11-21(12-14-28)15-20-7-3-1-4-8-20)31-18-25(24)32-19-26(30)27-22-9-5-2-6-10-22/h1-10,16,18,21H,11-15,17,19H2,(H,27,30)

InChI Key

ZBBOOFQEXSBABQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyran Core

The 4-oxo-4H-pyran scaffold is typically synthesized via cyclization or Knorr-type reactions. Source describes the formation of the pyran ring using a malonate derivative and acetylacetone under acidic conditions. The reaction proceeds via enolization and cyclocondensation, yielding 6-methyl-4-oxo-4H-pyran-3-ol as a key intermediate.

Reaction Conditions

  • Reactants : Dimethyl malonate (2.0 eq), acetylacetone (1.0 eq)

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%)

  • Solvent : Ethanol, reflux at 80°C for 6 hours

  • Yield : 78%

Alternative methods employ microwave-assisted synthesis to reduce reaction times. For example, source reports a 92% yield when using a microwave reactor at 120°C for 20 minutes.

Functionalization of the Pyran Ring

The 3-hydroxy group on the pyran ring undergoes alkylation to introduce the piperidine-benzyl moiety. Source details a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to couple 4-benzylpiperidin-1-ylmethanol to the pyran core.

Key Steps :

  • Activation : The hydroxyl group is converted to a better-leaving group using p-toluenesulfonyl chloride (TsCl).

  • Nucleophilic Substitution : Reaction with 4-benzylpiperidine in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C for 12 hours .

Optimization Note :

  • Excess 4-benzylpiperidine (1.5 eq) improves yields to 85% by minimizing dimerization side products .

Introduction of the Acetamide Side Chain

The phenylacetamide group is introduced via a two-step process:

  • Chlorination : The pyran’s 3-hydroxy group is replaced with chlorine using POCl<sub>3</sub> in anhydrous DCM.

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction with N-phenylglycine ethyl ester in the presence of NaH (2.0 eq) in THF at 0°C to room temperature.

Critical Parameters :

  • Temperature Control : Maintaining ≤25°C prevents ester hydrolysis.

  • Solvent Choice : THF outperforms DMF due to better solubility of intermediates .

Final Coupling and Purification

The piperidine-benzyl and acetamide groups are conjugated through a Suzuki-Miyaura cross-coupling reaction. Source highlights the use of Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> (3.0 eq) in a DMF/H<sub>2</sub>O (3:1) mixture at 100°C for 8 hours.

Yield Comparison :

MethodCatalystSolventYield (%)
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>DMF/H<sub>2</sub>O72
Ullmann CouplingCuIDMSO58

Purification involves column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1) to achieve ≥98% purity.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance safety and efficiency. Source describes a telescoped process where the pyran core synthesis, alkylation, and coupling steps are performed in a single flow system, reducing the total synthesis time from 48 hours to 6 hours.

Key Metrics :

  • Throughput : 1.2 kg/day

  • Purity : 99.5% (HPLC)

  • Cost Reduction : 40% lower than batch methods

Analytical Characterization

Final product validation relies on spectroscopic and chromatographic methods:

Spectroscopic Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45–7.28 (m, 5H, Ph), 6.82 (s, 1H, pyran H-5), 4.62 (s, 2H, OCH<sub>2</sub>), 3.91 (s, 2H, NCH<sub>2</sub>).

  • HRMS : m/z 449.2145 [M+H]<sup>+</sup> (calc. 449.2149) .

Purity Assessment :

  • HPLC : >99% (C18 column, MeCN/H<sub>2</sub>O 70:30, 1.0 mL/min) .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at the pyran oxygen is minimized using bulky bases like DBU .

  • Catalyst Costs : Pd recovery systems (e.g., polymer-supported catalysts) reduce expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential as an acetylcholinesterase inhibitor, making it a candidate for the treatment of Alzheimer’s disease.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its 4H-pyran core and benzylpiperidinylmethyl substituent. Below is a comparative analysis with analogous compounds from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name (Core Structure) Substituents Molecular Formula Melting Point (°C) Notable Features Reference
Target Compound (4H-pyran) 6-[(4-benzylpiperidin-1-yl)methyl], 3-(N-phenylacetamide-oxy) C₂₃H₂₅N₂O₄ (est.) N/A High lipophilicity due to benzylpiperidine; pyran core enhances π-stacking -
Compound 16 (Pyridazine) 6-(4-benzylpiperidin-1-yl), 3-(4-chlorophenylacetamide) C₂₅H₂₆ClN₅O (est.) 215–219 Chlorophenyl enhances electronegativity; pyridazine core may improve solubility
Compound 6m (Triazole) 4-(naphthalen-1-yloxy)methyl, N-phenylacetamide C₂₁H₁₈ClN₄O₂ N/A Triazole core offers metabolic stability; naphthyloxy increases aromatic bulk
Compound in (Pyridazinone) 3-(4-phenylpiperazin-1-yl), N-phenylacetamide C₂₂H₂₃N₅O₂ N/A Piperazine substituent improves water solubility; pyridazinone aids H-bonding

Substituent Effects on Bioactivity

  • Benzylpiperidine vs. Piperazine derivatives, however, often exhibit better solubility due to their basic nitrogen .
  • Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in compound 16 () introduces electronegativity, which may enhance receptor binding but could increase toxicity risks compared to the target’s unsubstituted phenyl .
  • Core Heterocycles : The 4H-pyran core in the target compound provides a rigid, planar structure for π-stacking, whereas pyridazine (compound 16) and triazole (compound 6m) cores offer distinct electronic profiles and metabolic stability .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Acetamide C=O stretches (~1678 cm⁻¹) and aromatic C=C vibrations (~1606 cm⁻¹) are consistent across analogs (e.g., compound 6m, ) .
  • HRMS: Precision mass data (e.g., [M+H]⁺ = 393.1112 for compound 6m) validate molecular formulae, a critical step for confirming novel analogs .

Biological Activity

The compound 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A 4-benzylpiperidine moiety, which is known for its influence on neurotransmitter systems.
  • A 4-oxo-4H-pyran core, contributing to its biological reactivity.
  • An N-phenylacetamide group that may enhance lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structures may interact with various biological targets, including:

  • Muscarinic Receptors : Compounds derived from piperidine often exhibit activity at muscarinic receptors, which are implicated in numerous neurological disorders .
  • Src Kinase Inhibition : The 4H-pyran derivatives have been explored as potential inhibitors of Src family kinases (SFKs), which play a crucial role in cancer progression .
  • Neurotransmitter Modulation : The benzylpiperidine structure suggests possible interactions with dopamine and serotonin receptors, potentially influencing mood and cognition.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can inhibit the activity of specific enzymes and receptors:

  • Src Kinase Inhibition : Novel 6-substituted derivatives have shown promising results as inhibitors of SFKs, suggesting potential applications in cancer therapy .

In Vivo Studies

Limited studies have been conducted on the in vivo efficacy of this specific compound. However, related compounds have shown:

  • Neuroprotective Effects : Some derivatives have been reported to provide neuroprotection in models of neurodegenerative diseases .

Case Studies

  • Cancer Therapeutics : A study investigating 6-substituted 5-benzyloxy derivatives demonstrated their ability to inhibit cancer cell proliferation through SFK inhibition. The results indicated a significant reduction in tumor growth in animal models .
  • Neurological Applications : Research on similar piperidine derivatives has highlighted their potential in treating conditions such as schizophrenia and depression by modulating neurotransmitter systems .

Data Table: Biological Activities of Related Compounds

Compound NameBiological TargetActivityReference
6-substituted 5-benzyloxy derivativesSrc KinaseInhibition of cell proliferation
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl derivativesMuscarinic ReceptorsAntagonistic effects
4-Oxo derivativesNeurotransmitter ReceptorsModulation of dopamine/serotonin levels

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